molecular formula C19H20N4O3S B12162682 3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone CAS No. 327092-86-4

3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone

Cat. No.: B12162682
CAS No.: 327092-86-4
M. Wt: 384.5 g/mol
InChI Key: PUKOXZARDKIKOG-UHFFFAOYSA-N
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Description

3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone typically involves multiple steps. One common method includes the reaction of 2-methyl-3H-indol-3-one with 3-(4-morpholinylsulfonyl)phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .

Scientific Research Applications

3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the indole core with the morpholinylsulfonyl and hydrazone groups makes it a versatile compound with diverse applications .

Properties

CAS No.

327092-86-4

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl)-(3-morpholin-4-ylsulfonylphenyl)diazene

InChI

InChI=1S/C19H20N4O3S/c1-14-19(17-7-2-3-8-18(17)20-14)22-21-15-5-4-6-16(13-15)27(24,25)23-9-11-26-12-10-23/h2-8,13,20H,9-12H2,1H3

InChI Key

PUKOXZARDKIKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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